8-(N,N-Dimethyl)mitozolomide

Description

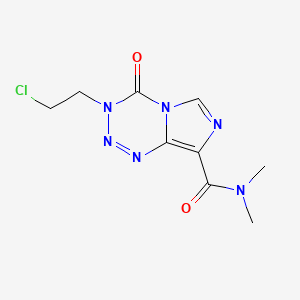

Structure

2D Structure

3D Structure

Properties

CAS No. |

85623-00-3 |

|---|---|

Molecular Formula |

C9H11ClN6O2 |

Molecular Weight |

270.67 g/mol |

IUPAC Name |

3-(2-chloroethyl)-N,N-dimethyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |

InChI |

InChI=1S/C9H11ClN6O2/c1-14(2)8(17)6-7-12-13-16(4-3-10)9(18)15(7)5-11-6/h5H,3-4H2,1-2H3 |

InChI Key |

OMUDWEBSOQBFST-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl |

Canonical SMILES |

CN(C)C(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl |

Other CAS No. |

85623-00-3 |

Synonyms |

3-(2-chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide 8-(N,N-dimethyl)mitozolomide 8-NNDMM |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of 8 N,n Dimethyl Mitozolomide

Established Synthetic Pathways for 8-(N,N-Dimethyl)mitozolomide and Related Derivatives

The core structure of this compound is the imidazo[5,1-d]-1,2,3,5-tetrazin-4-one ring system. The established synthesis for this class of compounds generally involves the cyclization of a 5-diazoimidazole-4-carboxamide (B1140617) derivative with an appropriate isocyanate.

A specific method for the synthesis of this compound, also known as 3-(2-chloroethyl)-8-dimethylcarbamoyl-[3H]imidazo[5,1-d]-1,2,3,5-tetrazin-4-one, has been documented. This process involves the reaction of 4 google.com-Diazoimidazole-5 google.com-N,N-dimethylcarboxamide with 2-chloroethyl isocyanate. The reaction is typically carried out in an anhydrous solvent such as dichloromethane. The resulting product can be purified by column chromatography to yield the desired compound as colorless crystals. google.com

The general synthetic approach for related imidazotetrazines, such as temozolomide (B1682018) and mitozolomide (B1676608), provides a foundational understanding of the synthesis of this compound. The synthesis of the parent compound, mitozolomide, involves the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate. google.com This highlights a common synthetic route where variations at the C-8 position are introduced via a substituted 5-diazoimidazole-4-carboxamide precursor.

The key starting material, a substituted 5-aminoimidazole-4-carboxamide (B1664886) (AICA) analog, is first converted to the corresponding 5-diazoimidazole-4-carboxamide. This diazotization is a critical step and is typically achieved using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. The resulting diazo compound is often unstable and is used directly in the subsequent cyclization step with the isocyanate.

Strategies for Derivatization at the C-8 Position of the Imidazotetrazine Core

Modification of the C-8 position of the imidazotetrazine core is a key strategy for developing new analogues with potentially improved properties. A versatile method for such derivatization involves the synthesis of a key intermediate, the 8-carboxy-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, the 8-acid derivative of mitozolomide. rsc.orgmdpi.com

This 8-acid derivative can be readily converted to the more reactive 8-carbonyl chloride. rsc.org The acid chloride serves as a versatile precursor for a wide range of C-8 substituted analogues. The reaction of this acid chloride with various nucleophiles, such as primary and secondary amines, allows for the synthesis of a diverse library of 8-carboxamide derivatives. rsc.orglibretexts.org This approach is particularly relevant for the synthesis of this compound, which can be prepared by reacting the 8-carbonyl chloride of mitozolomide with dimethylamine (B145610).

The general reaction of acyl chlorides with amines is a well-established method for amide bond formation. libretexts.orgebsco.com The reaction between the 8-carbonyl chloride of mitozolomide and dimethylamine would proceed via a nucleophilic acyl substitution mechanism to yield this compound.

Alternative strategies for C-8 modification have also been explored for related imidazotetrazines. For instance, the dehydration of the parent 8-carboxamide of temozolomide or mitozolomide using thionyl chloride can yield the corresponding 8-cyanoimidazotetrazines. google.comarkat-usa.org These cyano derivatives can then be further manipulated to introduce other functional groups.

The Ritter reaction offers another route to secondary amides at the C-8 position. This reaction involves the treatment of an 8-cyano-imidazotetrazine with a tertiary carbocation generated from an alkene in the presence of a strong acid. google.com

A summary of different C-8 substituents on the mitozolomide core and the precursor used is presented in the table below.

| C-8 Substituent | Precursor | Reagent | Reference |

| -COOH | Mitozolomide | Hydrolysis | rsc.org |

| -COCl | 8-Carboxy-mitozolomide | Thionyl chloride | rsc.org |

| -CON(CH3)2 | 8-Carbonyl chloride of mitozolomide | Dimethylamine | rsc.orglibretexts.org |

| -CN | Mitozolomide | Thionyl chloride | google.comarkat-usa.org |

| Secondary Amides | 8-Cyano-mitozolomide | Alkenes/H+ | google.com |

Isotopic Labeling Approaches for Mechanistic Studies of this compound

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and studying the metabolic fate of compounds. nih.govbeilstein-journals.orgwikipedia.orgnumberanalytics.com For the imidazotetrazine class of molecules, various isotopic labeling strategies have been developed, primarily focusing on the closely related compound, temozolomide. These methodologies are directly applicable to the synthesis of isotopically labeled this compound.

One common approach involves the use of isotopically labeled isocyanates in the cyclization reaction. For instance, to label the N-3 position and the adjacent methylene (B1212753) group of the 2-chloroethyl moiety, one could theoretically use a [1,2-¹³C₂]-2-chloroethyl isocyanate or a [¹⁵N]-2-chloroethyl isocyanate. Similarly, the synthesis of [3-N-¹¹C-methyl]temozolomide has been achieved using [¹¹C]methyl isocyanate, demonstrating the feasibility of this approach for introducing radiolabels. nih.gov

Another strategy focuses on labeling the imidazotetrazine core itself. This can be accomplished by starting with an isotopically labeled 5-aminoimidazole-4-carboxamide (AICA) derivative. For example, [6-¹⁴C-imidazole]temozolomide has been synthesized for use in pharmacokinetic studies. nih.gov This indicates that a correspondingly labeled this compound could be prepared from [6-¹⁴C]-5-aminoimidazole-4-(N,N-dimethylcarboxamide).

The synthesis of ¹³C and ¹⁵N-labeled temozolomide has been achieved by reacting diphenylcarbamoyl chloride with ¹³C- or ¹⁵N-methylamine to produce labeled ureas, which are then thermolyzed to generate the labeled methyl isocyanate. nih.gov This method provides a versatile route to labeled isocyanates that can be used in the synthesis of various imidazotetrazine analogues.

The table below summarizes potential isotopic labeling positions in this compound and the corresponding labeled precursors that could be employed.

| Labeling Position | Labeled Precursor | Reference for Analogy |

| N-3 and adjacent CH₂ | Isotopically labeled 2-chloroethyl isocyanate | nih.gov |

| C-4 (carbonyl) | [¹¹C]phosgene to prepare labeled isocyanate | nih.gov |

| Imidazole ring (e.g., C-6) | Labeled 5-aminoimidazole-4-(N,N-dimethylcarboxamide) | nih.gov |

| N,N-Dimethyl group | Isotopically labeled dimethylamine with 8-carbonyl chloride of mitozolomide | rsc.orglibretexts.org |

Molecular and Cellular Mechanism of Action of 8 N,n Dimethyl Mitozolomide

Prodrug Activation and Spontaneous Degradation Pathways of 8-(N,N-Dimethyl)mitozolomide

Mitozolomide (B1676608) and its analogues, including this compound, are classified as imidazotetrazine prodrugs. nih.govaacrjournals.org Their therapeutic effect is contingent upon their activation and subsequent chemical transformations.

Formation and Reactivity of Active Triazene (B1217601) Intermediates from this compound

The activation of imidazotetrazine prodrugs like temozolomide (B1682018) (TMZ) occurs under physiological pH conditions through a hydrolytic ring-opening of the imidazotetrazine structure. This chemical-controlled process does not require enzymatic action and results in the formation of an open-chain triazene intermediate. mdpi.comdrugbank.com Specifically for TMZ, this intermediate is 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). mdpi.comdrugbank.comsci-hub.se This intermediate is unstable and further decomposes to generate a highly reactive electrophilic species, the methyldiazonium ion, which is responsible for the subsequent alkylation of DNA. arkat-usa.orgnih.govrsc.orgrsc.org

Research on analogues such as the 8-(N,N-dimethylcarboxamide) of mitozolomide has shown that it can be metabolized. In vitro studies with murine hepatic microsomes demonstrated that this compound is converted to 8-(N-methylcarboxamide)mitozolomide, suggesting this metabolic conversion contributes to its cytotoxic effects. nih.gov Further pharmacokinetic studies in mice revealed that a significant portion of administered this compound is metabolized via the 8-(N-methylcarboxamide)mitozolomide pathway. nih.gov

Physicochemical Influences on Prodrug Activation Kinetics of this compound

The activation kinetics of imidazotetrazine prodrugs are influenced by their chemical structure and the surrounding physicochemical environment. The stability of these compounds is pH-dependent. For instance, temozolomide is stable in acidic conditions, which allows for oral administration, but degrades at the physiological pH of the body to form its active metabolite. drugbank.comsci-hub.se

The half-life of this compound in RPMI medium at 37°C was found to be 43.5 minutes, which was not significantly different from its N-methyl analogue. nih.gov Modifications at the C-8 position of the imidazotetrazine ring, such as in this compound, can influence the drug's properties, potentially by affecting its transport, interaction with DNA, or the kinetics of the ring-opening activation. arkat-usa.org

DNA Adduct Formation and Alkylation by this compound

The cytotoxicity of activated mitozolomide analogues stems from the ability of their reactive intermediates to form covalent bonds with DNA, creating DNA adducts. hhearprogram.org

Identification and Characterization of DNA Adducts (e.g., O6-guanine, N7-guanine, N3-adenine)

The primary mechanism of action for related imidazotetrazines like temozolomide is the methylation of DNA purine (B94841) bases. nih.govrsc.org The reactive methyldiazonium ion generated from the prodrug's activation attacks nucleophilic sites on the DNA. nih.gov The most frequent sites of methylation are the N7-position of guanine (B1146940) (accounting for 60-80% of adducts), the N3-position of adenine (B156593) (10-20%), and the O6-position of guanine (5-8%). nih.govfrontiersin.org

While N7-methylguanine and N3-methyladenine are the most abundant adducts, the cytotoxic effect is primarily attributed to the formation of O6-methylguanine (O6-MeG). nih.govfrontiersin.org The other, more frequent N-methylations are generally considered to have no therapeutic value as they are efficiently repaired by the base excision repair (BER) pathway. nih.gov

| Adduct Type | Percentage of Total Adducts | Primary Repair Pathway | Cytotoxicity Contribution |

|---|---|---|---|

| N7-methylguanine (N7-meG) | 60-80% | Base Excision Repair (BER) | Low |

| N3-methyladenine (N3-meA) | 10-20% | Base Excision Repair (BER) | Low |

| O6-methylguanine (O6-MeG) | 5-8% | MGMT / Mismatch Repair (MMR) | High |

Sequence Selectivity of DNA Alkylation by this compound

DNA alkylating agents can exhibit sequence selectivity in their reactions with DNA. For some chloroethylating agents, including mitozolomide, sequence-selective alkylation at the N7 position of guanine has been observed. nih.govgatech.edu The pattern of this selectivity can be influenced by various factors, including the presence of other molecules. For instance, ellagic acid has been shown to alter the sequence selectivity of mitozolomide. nih.gov The sequence-dependent electrostatic landscape of DNA is thought to play a role in modulating the binding of reactive alkylating agents. gatech.edu

Cellular Responses to this compound-Induced DNA Damage

The formation of DNA adducts by compounds like this compound triggers a complex series of cellular responses. mdpi.com These responses are critical in determining the ultimate fate of the cell, which can range from DNA repair and survival to cell death. mdpi.com

The key cytotoxic lesion, O6-methylguanine, if not repaired, leads to mispairing with thymine (B56734) during DNA replication. nih.govrsc.org This mispair is recognized by the DNA mismatch repair (MMR) system. nih.gov The futile attempts by the MMR system to repair this mismatch can lead to replication fork collapse, the formation of DNA double-strand breaks, and ultimately, apoptosis (programmed cell death). rsc.orgnih.govfrontiersin.org The cellular response is therefore highly dependent on the status of DNA repair pathways. tmc.edu

Cells can develop resistance to such alkylating agents through various mechanisms. A primary mechanism is the action of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from the O6 position of guanine, thereby repairing the lesion before it can trigger a cytotoxic response. frontiersin.orgtmc.edunih.gov High levels of MGMT are associated with resistance to these drugs. nih.gov

Induction of DNA Damage Response (DDR) Pathways

The fundamental mechanism of action for the imidazotetrazine class, which includes this compound, is the induction of DNA damage. nih.govresearchgate.net These compounds function as prodrugs that, under physiological conditions, chemically transform to release a reactive species capable of alkylating DNA. nih.govmdpi.comresearchgate.net Specifically, they form adducts at various nucleophilic sites on DNA bases. nih.govresearchgate.net The parent compound, mitozolomide, is recognized as a potent DNA cross-linking agent. acs.orgnih.govarkat-usa.org

The resulting DNA lesions are recognized by the cell as damage, which initiates a complex signaling network known as the DNA Damage Response (DDR). nih.govnih.gov The central role of the DDR is to detect DNA lesions, signal their presence, and mediate their repair. nih.govmdpi.com Key proteins in this pathway include the kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which are activated in response to DNA double-strand breaks (DSBs) and single-strand breaks, respectively. nih.govnih.govmdpi.com A critical event in the DDR cascade is the phosphorylation of the histone variant H2AX to form γH2AX, which accumulates at sites of DNA damage and serves as a platform to recruit other repair and signaling proteins. nih.govmdpi.com

While direct studies on this compound are limited, research on related C8-substituted imidazotetrazine analogs confirms their capacity to induce DNA double-strand breaks. nih.gov The cytotoxicity of these agents is therefore intrinsically linked to the cell's ability to recognize and respond to the DNA damage they inflict. If the damage cannot be properly repaired, the DDR signaling network can divert the cell towards pathways leading to cell death. nih.gov

Cell Cycle Perturbations and Checkpoint Activation

A primary consequence of activating the DNA Damage Response is the temporary arrest of the cell cycle. nih.govjci.org This pause provides the cell with an opportunity to repair the damaged DNA before it can be permanently fixed as a mutation during DNA replication or passed on to daughter cells during mitosis. This process is controlled by a series of checkpoints, principally at the G1/S and G2/M transitions. jci.org

DNA damaging agents, including members of the imidazotetrazine family, are well-documented inducers of cell cycle arrest. nih.govjci.org Studies on novel C8-substituted imidazotetrazine analogs, specifically C8-imidazolyl (377) and C8-methylimidazole (465) tetrazines, have demonstrated their ability to cause cell cycle arrest, particularly a significant accumulation of cells in the G2/M phase. nih.gov This effect was observed in glioma cell lines that are resistant to the related drug temozolomide, indicating a robust mechanism that can bypass certain resistance pathways. nih.gov For instance, treatment of SNB19V and SNB19M glioma cells with these analogs led to a significant and prolonged arrest in the G2/M phase of the cell cycle. nih.gov This G2/M arrest is a hallmark response to DNA damage, preventing cells with compromised genomes from entering mitosis. jci.org

Apoptosis and Programmed Cell Death Mechanisms

When DNA damage is extensive and beyond the cell's repair capacity, the DDR signaling pathways can initiate programmed cell death, most commonly through apoptosis. nih.govnih.gov This is a critical mechanism for eliminating genetically unstable cells and is a primary goal of DNA-damaging chemotherapy. Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases, which are responsible for the systematic dismantling of the cell. techscience.commdpi.com

Research on C8-substituted imidazotetrazine analogs demonstrates their ability to induce apoptosis. In human colorectal carcinoma (HCT116) and glioma (T98G) cells, treatment with these analogs resulted in the cleavage of Poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, both of which are key markers of apoptosis. nih.gov This apoptotic induction was observed to be dependent on both the concentration of the compound and the duration of exposure. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is often triggered by cellular stress such as DNA damage and involves the release of pro-apoptotic factors from the mitochondria. techscience.commdpi.com The ability of imidazotetrazine analogs to trigger caspase activation and PARP cleavage suggests the engagement of these established apoptotic pathways as a consequence of the DNA damage they inflict. nih.gov

Autophagy Modulation and Senescence Induction

In addition to apoptosis, cells responding to DNA damage can enter other terminal states, including cellular senescence and autophagy-related cell death. nih.govplos.orgmdpi.com Cellular senescence is a state of irreversible cell cycle arrest, where the cell remains metabolically active but no longer divides. researchgate.netplos.org Autophagy is a catabolic "self-eating" process that can either promote survival by recycling cellular components under stress or contribute to cell death if the process is excessive or dysregulated. plos.orgplos.org

The DNA lesion O⁶-methylguanine (O⁶MeG), a key adduct formed by some imidazotetrazines, has been shown to be a powerful trigger for both autophagy and senescence in glioma cells. nih.govplos.orgmdpi.com Studies on the related drug temozolomide show that it induces a late-stage autophagic response, evidenced by the formation of acidic vesicular organelles and the processing of the autophagy marker protein LC3. plos.orgplos.org This autophagy has been proposed to act as a survival mechanism that can lead to senescence. plos.org Inhibition of autophagy was found to prevent the induction of senescence and increase the level of apoptosis, suggesting a complex interplay between these pathways. plos.org While direct evidence for this compound is not available, it is plausible that as a DNA-damaging agent of the same class, it could trigger similar senescence and autophagy responses, particularly through the activity of its metabolites. nih.gov

Interaction of this compound with Cellular Macromolecules Beyond DNA

Effects on Protein Function and Expression

The primary interaction of this compound's active metabolites is with DNA. researchgate.netnih.gov However, this initial event triggers a vast and complex downstream response that profoundly affects the function and expression of numerous cellular proteins. nih.gov The DDR itself is a signaling cascade mediated by proteins, where function is altered primarily through post-translational modifications like phosphorylation. nih.govmdpi.com For example, the activation of kinases like ATM and Chk2 leads to the phosphorylation of a multitude of substrate proteins that regulate the cell cycle, DNA repair, and apoptosis. nih.gov

Furthermore, the cellular response to the compound leads to changes in the expression levels of key regulatory proteins. This includes the upregulation of cell cycle inhibitors and pro-apoptotic proteins. techscience.comnih.gov Conversely, deficiencies in the proteins of the DNA Mismatch Repair (MMR) pathway can lead to tolerance of the DNA damage caused by imidazotetrazines, representing a mechanism of resistance. nih.gov While direct, non-covalent binding or covalent alkylation of proteins by this compound is not its primary mechanism of action, its ultimate cytotoxic effect is executed through the modulation of protein networks that sense and respond to the DNA damage it creates. mdpi.com

Modulation of RNA Synthesis and Function

The synthesis of RNA, or transcription, is a fundamental cellular process that can be significantly impacted by DNA-damaging agents. The formation of bulky DNA adducts and, particularly, interstrand cross-links—a hallmark of the parent compound mitozolomide—can present a physical impediment to the RNA polymerase enzymes that transcribe DNA into RNA. acs.orgnih.gov This steric hindrance can stall or block transcription, leading to a general inhibition of RNA synthesis. google.com

While some chemotherapeutic agents, such as certain nucleoside analogs, are designed to directly inhibit RNA synthesis, the effect of this compound on this process is likely a secondary consequence of its primary activity as a DNA alkylating agent. nih.govgoogle.com Widespread DNA damage would inevitably disrupt the template integrity required for efficient transcription, thereby modulating the synthesis and function of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).

Data Tables

Table 1: In Vitro Cytotoxicity of Mitozolomide and its Analogs against TLX5 Lymphoma

| Compound | ID50 (µM) |

| This compound | 14.6 |

| 8-(N-Methyl)mitozolomide | 3.0 |

| Mitozolomide | 2.3 |

Data sourced from research on the in vitro cytotoxicity against the TLX5 lymphoma cell line. nih.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Cellular Effects of C8-Imidazotetrazine Analogs in Cancer Cell Lines

| Compound/Effect | Cell Lines | Observation | Reference |

| Cell Cycle Arrest | SNB19V, SNB19M | Significant accumulation in G2/M phase. | nih.gov |

| Apoptosis Induction | T98G, HCT116 | Induction of PARP and Caspase-3 cleavage. | nih.gov |

| DNA Damage | T98G, HCT116 | Induces DNA double-strand breaks (DSBs). | nih.gov |

This table summarizes findings on related C8-substituted analogs, providing insight into the likely mechanisms of this compound.

Preclinical Efficacy and Selectivity of 8 N,n Dimethyl Mitozolomide in Cancer Models

In Vitro Cytotoxicity and Growth Inhibition Profiles

The initial assessment of a potential anticancer agent's efficacy begins with in vitro studies, which measure its direct effect on cancer cells grown in a controlled laboratory setting.

Preclinical investigations into the cytotoxic effects of 8-(N,N-Dimethyl)mitozolomide have provided insights into its activity against specific cancer types. In a study evaluating its efficacy against the TLX5 lymphoma cell line, this compound demonstrated cytotoxic activity. nih.gov The concentration required to inhibit 50% of cell growth (ID50) was determined to be 14.6 µM. nih.gov In the same study, this was compared to the parent compound, mitozolomide (B1676608), and its N-methyl analogue, which showed greater potency with ID50 values of 2.3 µM and 3.0 µM, respectively. nih.gov

Table 1: In Vitro Cytotoxicity against TLX5 Lymphoma A comparison of the 50% inhibitory dose (ID50) for this compound and its related analogues.

| Compound | Cell Line | ID50 (µM) |

| This compound | TLX5 Lymphoma | 14.6 |

| 8-(N-Methylcarboxamide)mitozolomide | TLX5 Lymphoma | 3.0 |

| Mitozolomide | TLX5 Lymphoma | 2.3 |

A key finding in the preclinical evaluation of this compound is its differential activity in the presence of metabolic enzymes. The cytotoxicity of the compound was found to be dramatically increased when incubated with murine hepatic microsomes. nih.gov This suggests that the compound itself is a prodrug, which is metabolized into a more active agent. Further analysis revealed that the in vitro microsomal incubation of this compound yielded significant quantities of 8-(N-Methylcarboxamide)mitozolomide. nih.gov This metabolic conversion to its more potent monomethyl analogue is believed to be the primary contributor to the enhanced cytotoxicity observed in the presence of liver microsomes, indicating a selective mechanism of action dependent on metabolic activation. nih.gov

Efficacy Across Diverse Cancer Cell Lines (e.g., Leukemia, Lymphoma, Solid Tumors)

In Vivo Antitumor Activity in Murine Xenograft and Syngeneic Models

Following promising in vitro results, the antitumor effects of this compound were assessed in living organisms to understand its efficacy in a more complex biological system.

The in vivo antitumor properties of this compound were investigated in CBA/Ca mice bearing a subcutaneously implanted solid TLX5 lymphoma. nih.gov Following intraperitoneal administration, the compound was rapidly absorbed, achieving maximum concentrations in the plasma (9.34 mg/liter) and the tumor (5.00 mg/kg) within approximately 0.18 hours. nih.gov

Crucially, the study confirmed the prodrug nature of this compound in vivo. Its more active metabolite, 8-(N-Methylcarboxamide)mitozolomide, was detected in both plasma and tumor tissue after administration of the parent compound. nih.gov A comparison of the area under the curve (AUC) and clearance values demonstrated that approximately 89% of the administered this compound was converted to 8-(N-Methylcarboxamide)mitozolomide, which then exerts the primary antitumor effect. nih.gov

Table 2: In Vivo Pharmacokinetics in TLX5 Lymphoma Model Peak concentration and time to peak concentration for this compound following a single intraperitoneal administration in mice.

| Tissue | Max Concentration | Time to Max Concentration (hours) |

| Plasma | 9.34 mg/liter | ~ 0.18 |

| Tumor | 5.00 mg/kg | ~ 0.18 |

Based on the available scientific literature from the conducted search, specific data on the efficacy of this compound in orthotopic (where the tumor is grown in the corresponding organ of origin) or metastatic (models of cancer spread) preclinical models have not been reported.

Preclinical Pharmacokinetics and Pharmacodynamics of 8 N,n Dimethyl Mitozolomide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models

The preclinical evaluation of 8-(N,N-Dimethyl)mitozolomide in murine models has provided a foundational understanding of its pharmacokinetic profile. These studies are essential for characterizing the journey of the drug through the body and its transformation into active or inactive substances.

Pharmacokinetic studies in CBA/Ca mice have been instrumental in quantifying the levels of this compound and its primary metabolite, 8-(N-methylcarboxamide)mitozolomide (methylmitozolomide), in plasma and tumor tissue. nih.govresearchgate.net Following intraperitoneal administration, both compounds were rapidly absorbed. nih.gov The analysis of these biological matrices typically involves high-performance liquid chromatography (HPLC), a technique that allows for the separation and quantification of the parent drug and its metabolites. sci-hub.sescispace.com

Pharmacokinetic parameters derived from these studies indicate a rapid absorption phase for this compound. nih.govresearchgate.net The presence and concentration of its metabolite, methylmitozolomide, were also quantified, revealing significant metabolic conversion. nih.gov

Pharmacokinetic Parameters in CBA/Ca Mice

| Parameter | This compound | 8-(N-methylcarboxamide)mitozolomide (Metabolite) |

|---|---|---|

| Time to Maximum Concentration (Tmax) | 0.18 h | 0.17 h |

| Maximum Plasma Concentration (Cmax) | 9.34 mg/L | 10.66 mg/L |

| Maximum Tumor Concentration | 5.00 mg/kg | 8.01 mg/kg |

Data sourced from studies in CBA/Ca mice bearing TLX5 lymphoma following intraperitoneal administration. nih.govresearchgate.net

Investigations into the tissue distribution of this compound have focused primarily on its concentration in plasma and tumor tissues in mouse models. nih.govresearchgate.net The compound and its active metabolite, methylmitozolomide, were both detected in plasma and in subcutaneously implanted TLX5 lymphoma tumors. nih.gov

The rapid appearance of the compound in both compartments suggests efficient distribution from the site of administration. nih.gov Notably, after administering this compound, the resulting plasma and tumor area under the curve (AUC) values for its metabolite, methylmitozolomide, were substantial, reaching 87.7% and 120.8%, respectively, of the levels seen when methylmitozolomide was administered directly. nih.govresearchgate.net This indicates not only significant conversion but also effective penetration and accumulation of the active metabolite within the tumor tissue. nih.gov

Peak Concentrations in Plasma and Tumor Tissue

| Compound | Peak Plasma Concentration (mg/L) | Peak Tumor Concentration (mg/kg) |

|---|---|---|

| This compound | 9.34 | 5.00 |

| 8-(N-methylcarboxamide)mitozolomide (after administration of parent drug) | Detected | Detected |

Concentrations measured in CBA/Ca mice with TLX5 lymphoma. nih.govresearchgate.net

The primary metabolic pathway for this compound is N-demethylation to form 8-(N-methylcarboxamide)mitozolomide (methylmitozolomide). nih.govresearchgate.net In vivo studies in mice demonstrated that approximately 89% of the administered this compound is metabolized via this pathway. nih.govwikidata.org

This biotransformation is crucial for the compound's activity, as the metabolite, methylmitozolomide, is significantly more cytotoxic than the parent drug. nih.govresearchgate.net The involvement of hepatic enzymes is strongly indicated by in vitro experiments where the cytotoxicity of this compound was markedly increased upon incubation with murine hepatic microsomes. nih.govresearchgate.netresearchgate.net This finding points to the role of microsomal enzymes, likely cytochrome P450 oxidases, in catalyzing the N-demethylation process. nih.gov In contrast to its metabolic instability, this compound shows comparable chemical stability to methylmitozolomide in culture medium at 37°C, with half-lives of 43.5 and 45.8 minutes, respectively. nih.gov

Tissue Distribution and Accumulation in Preclinical Models

Pharmacodynamic Biomarkers of this compound Activity

Pharmacodynamic biomarkers are essential for understanding the molecular mechanisms through which a drug exerts its effects. For this compound, these markers are linked to its function as a DNA alkylating agent, a property it shares with other imidazotetrazines like mitozolomide (B1676608) and temozolomide (B1682018). wcrj.netaacrjournals.org

The antitumor activity of imidazotetrazines is primarily attributed to their ability to alkylate DNA. researchgate.netnih.gov Although direct studies on the specific DNA adducts formed by this compound are not extensively detailed, its mechanism can be inferred from its structure and its metabolism into a more potent cytotoxic agent. The parent compound, mitozolomide, is known to be a prodrug that generates a highly reactive metabolite capable of cross-linking DNA. aacrjournals.org

Similarly, related imidazotetrazine analogues are known to hydrolyze under physiological conditions to form a reactive methyldiazonium ion, which then methylates DNA at several nucleophilic sites. researchgate.netfrontiersin.org The most common adducts formed by these agents include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). nih.govfrontiersin.org The formation of these DNA adducts, particularly O6-MeG, is considered a critical cytotoxic lesion that can lead to stalled replication forks and cell death. frontiersin.org Therefore, the measurement of such DNA adducts in preclinical models serves as a key pharmacodynamic marker of the biological activity of this compound.

The formation of DNA adducts by agents like this compound triggers a cascade of cellular responses, including the activation of DNA damage signaling pathways. Studies on closely related imidazotetrazine analogues have shown that these compounds can induce cell cycle arrest, typically at the G2/M phase, as the cell attempts to repair the DNA damage before proceeding with mitosis. frontiersin.org

A key indicator of the DNA damage response is the phosphorylation of the histone variant H2AX, forming γH2AX, which accumulates at sites of DNA double-strand breaks. frontiersin.org The induction of γH2AX foci is a sensitive biomarker for the DNA damaging activity of these compounds. frontiersin.org Furthermore, if the DNA damage is too extensive to be repaired, these agents can trigger programmed cell death, or apoptosis. frontiersin.org A hallmark of this process is the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases. frontiersin.org The detection of cleaved PARP and the activation of caspases in tumor cells following treatment are therefore important pharmacodynamic markers indicating the induction of apoptosis. frontiersin.org

Mechanisms of Resistance to 8 N,n Dimethyl Mitozolomide in Preclinical Models

Role of DNA Repair Pathways in 8-(N,N-Dimethyl)mitozolomide Resistance

The efficacy of this compound is critically dependent on the cellular DNA repair capacity. Several distinct pathways, each with a specific role in maintaining genomic integrity, can influence tumor cell sensitivity to this class of alkylating agents.

O6-Methylguanine-DNA Methyltransferase (MGMT) Status and its Impact

The most significant mechanism of intrinsic resistance to imidazotetrazines is the activity of the DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT). nih.govmdpi.comsemanticscholar.org This "suicide" enzyme directly reverses the primary cytotoxic lesion by transferring the methyl group from the O6 position of guanine (B1146940) to one of its own cysteine residues. mdpi.comsemanticscholar.org This action restores the DNA to its original state, thus nullifying the drug's effect. aacrjournals.org Tumor cells with high levels of MGMT expression are proficient at repairing O6-MeG adducts and are consequently highly resistant to treatment. nih.govnih.gov Conversely, tumors where the MGMT gene is silenced, often via promoter methylation, lack this repair capacity and are initially sensitive to the drug. mdpi.comsemanticscholar.orgaacrjournals.org Preclinical studies on C8-substituted imidazotetrazine analogs, a category that includes this compound, show they are specifically designed to be effective against tumor cells irrespective of MGMT status. nih.govresearchgate.net

Table 1: In Vitro Activity of C8-Substituted Temozolomide (B1682018) Analogs in Resistant Cell Lines This table presents the half-maximal inhibitory concentration (IC50) values from preclinical studies, demonstrating the efficacy of novel C8-analogs against cell lines with known resistance mechanisms (high MGMT expression and MMR deficiency) compared to the parent drug, Temozolomide (TMZ).

| Compound | Cell Line | Primary Resistance Mechanism | IC50 (μM) |

| TMZ | T98G | High MGMT Expression | >550 nih.gov |

| C8-imidazolyl analog (377) | T98G | High MGMT Expression | 62.50 nih.gov |

| C8-methylimidazole analog (465) | T98G | High MGMT Expression | 44.23 nih.gov |

| TMZ | HCT116 | MMR Deficient | >1000 nih.gov |

| C8-imidazolyl analog (377) | HCT116 | MMR Deficient | 33.09 nih.gov |

| C8-methylimidazole analog (465) | HCT116 | MMR Deficient | 25.37 nih.gov |

DNA Mismatch Repair (MMR) System Integrity and Deficiency

For cells that lack MGMT, the integrity of the DNA Mismatch Repair (MMR) system is the second critical determinant of drug sensitivity. nih.gov The MMR system, which includes proteins such as MSH2, MSH6, MLH1, and PMS2, is responsible for correcting base-pair mismatches that occur during DNA replication. mdpi.comnih.gov When O6-MeG persists due to a lack of MGMT, DNA polymerase often incorrectly inserts a thymine (B56734) (T) opposite the methylated guanine during replication. aacrjournals.org A functional MMR system recognizes this O6-MeG:T mismatch and initiates a futile cycle of repair attempts. nih.govaacrjournals.org This process leads to repeated DNA strand breaks, stalled replication forks, and ultimately, cell cycle arrest and apoptosis. nih.govmdpi.com

A deficiency in the MMR system, caused by mutation or silencing of key MMR genes, allows the cell to tolerate the O6-MeG:T mispair. aacrjournals.orgd-nb.info This tolerance prevents the initiation of the apoptotic cascade, resulting in a phenotype of acquired resistance to the drug. nih.govd-nb.info Therefore, a functional MMR system is required for the cytotoxicity of imidazotetrazines in MGMT-deficient cells. researchgate.net As shown in Table 1, novel C8-substituted analogs have been demonstrated in preclinical models to be effective even in MMR-deficient cancer cell lines. nih.govresearchgate.net

Cellular Adaptations and Efflux Mechanisms Conferring Resistance

Beyond specific DNA repair pathways, broader cellular adaptations can contribute to resistance. Cancer cells can evade drug-induced death by altering key signaling pathways that control cell survival and apoptosis. For instance, upregulation of pro-survival and anti-apoptotic pathways can raise the threshold for triggering cell death, even when DNA damage occurs.

Another general mechanism of drug resistance involves drug efflux pumps. mdpi.com These are transmembrane proteins, such as those from the ATP-binding cassette (ABC) transporter family, that actively pump foreign substances, including chemotherapeutic drugs, out of the cell. mdpi.com This reduces the intracellular concentration of the agent, thereby limiting its ability to reach its target, the nuclear DNA.

Strategies to Overcome Preclinical Resistance to this compound

A primary strategy to combat resistance to imidazotetrazines is the development of novel analogs, such as this compound and other C8-substituted compounds. nih.govresearchgate.netrsc.org These molecules are rationally designed to bypass the major resistance mechanisms. researchgate.net Preclinical studies show that certain C8-analogs retain potent anticancer activity in cell lines that are highly resistant to temozolomide due to either high MGMT expression or MMR deficiency. nih.govresearchgate.net These analogs still function by methylating DNA but appear to do so in a manner that can, at least partially, thwart these key repair and tolerance pathways. nih.gov

Other preclinical strategies that have been explored for this class of drugs include:

Combination Therapies: Combining imidazotetrazines with drugs that target other cellular vulnerabilities, such as signaling pathways that promote cell survival, is an area of active investigation. wcrj.net

Targeting Gene Expression: Preclinical work has shown that using oncolytic viruses to infect tumor cells can down-regulate MGMT expression, thereby overcoming resistance. wcrj.net

Structure Activity Relationship Sar and Computational Studies of 8 N,n Dimethyl Mitozolomide Analogs

Systematic Evaluation of Substituent Effects at the C-8 Position on Biological Activity

Systematic evaluation of substituents at the C-8 position of the imidazotetrazine core has demonstrated that this position is a critical determinant of cytotoxic activity. Early SAR studies focused on the nature of the carboxamide group, a feature present in both mitozolomide (B1676608) and temozolomide (B1682018).

Research on 8-(N,N-Dimethyl)mitozolomide provided specific insights into the effect of N-alkylation at this position. A comparative study of the in vitro cytotoxicity against TLX5 lymphoma cells showed that this compound was less potent than both its parent compound, mitozolomide, and its mono-methylated counterpart, 8-(N-methyl)mitozolomide. aacrjournals.orgnih.gov The ID50 values, which represent the concentration required to inhibit 50% of cell growth, clearly illustrate this trend. aacrjournals.orgnih.gov It was observed that the cytotoxicity of dimethylmitozolomide was significantly enhanced when incubated with murine hepatic microsomes, which was attributed to its metabolic conversion to the more active methylmitozolomide. aacrjournals.org

This finding is consistent with broader observations that increasing the steric bulk of N-alkyl substituents on the 8-carboxamide group generally leads to a decrease in activity. acs.org However, a pivotal discovery in the SAR of imidazotetrazines was the revelation that a hydrogen bond donor at the C-8 position, once thought to be essential for activity, is not a strict requirement. researchgate.netmdpi.com Analogs with di-substituted amides (like this compound) and esters, which lack a hydrogen bond donor, were found to retain significant anticancer activity. mdpi.com This expanded the scope of possible modifications at the C-8 position beyond simple amides. Further studies explored a wide array of functionalities, including ketones, halogens, and aryl groups, revealing that the electronic properties of the substituent have a profound effect on the prodrug's activation. researchgate.netmdpi.comupc.edu

Table 1: Comparative in vitro Cytotoxicity of C-8 Carboxamide Analogs against TLX5 Lymphoma This interactive table provides the ID50 values for mitozolomide and its N-alkylated analogs, highlighting the impact of substitution on potency.

| Compound | C-8 Substituent | ID50 (µM) aacrjournals.orgnih.gov |

| Mitozolomide | -CONH₂ | 2.3 |

| 8-(N-methyl)mitozolomide | -CONH(CH₃) | 3.0 |

| This compound | -CON(CH₃)₂ | 14.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For imidazotetrazine derivatives, QSAR studies have been instrumental in understanding and predicting a key property: hydrolytic stability. The anticancer activity of these compounds is dependent on their chemical decomposition under physiological conditions to release a highly reactive alkylating species. researchgate.netmdpi.com Therefore, the rate of this decomposition (hydrolytic half-life) is a critical parameter.

A predictive model was developed that links the hydrolytic stability of C-8 substituted imidazotetrazines to the electronic properties of the substituent. researchgate.netmdpi.comaston.ac.uk Specifically, a linear correlation was established between the compound's half-life (t½) at pH 7.4 and the Hammett constant (σp) of the C-8 substituent. researchgate.netmdpi.com The Hammett constant is a descriptor of the electron-donating or electron-withdrawing nature of a substituent on an aromatic system. This relationship forms a powerful QSAR model, demonstrating that electron-withdrawing groups at the C-8 position decrease the stability of the imidazotetrazine ring, leading to faster hydrolysis and a shorter half-life. Conversely, electron-donating groups increase stability and prolong the half-life. This model allows for the rational tuning of the prodrug's activation rate to optimize its pharmacokinetic and pharmacodynamic profile. researchgate.netacs.org

Table 2: Relationship between C-8 Substituent Electronics and Hydrolytic Stability This interactive table showcases how the Hammett constant (σp) of different C-8 substituents correlates with the measured hydrolytic half-life (t½) of the corresponding imidazotetrazine analog.

| C-8 Substituent | Hammett Constant (σp) | Measured Half-life (t½) in hours researchgate.net |

| -H | 0.00 | 16.0 |

| -Cl | 0.23 | 2.4 |

| -CONH₂ (like Temozolomide) | 0.36 | 1.9 |

| -COCH₃ | 0.50 | 0.8 |

| -CN | 0.66 | 0.5 |

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

While direct molecular docking studies for this compound are not extensively published, computational modeling of its parent compounds, mitozolomide and temozolomide, provides significant insight into its likely interactions with its biological target, DNA. acs.org The primary mechanism of action for imidazotetrazines involves the alkylation of DNA, with a preference for guanine (B1146940) residues. nih.gov

Molecular modeling studies have investigated the non-covalent interactions that may precede the chemical reaction. Docking simulations of mitozolomide into the major groove of DNA have shown the feasibility of multiple hydrogen bonding interactions between the drug and the DNA bases. aston.ac.uk The C-8 moiety is thought to play a role in this initial, non-covalent binding event that positions the drug for subsequent activation and DNA alkylation. acs.org

The crystal structure of this compound (also known as DCMCIT) reveals that the imidazotetrazinone ring system is essentially planar. researchgate.net However, the substitution of the primary amide with a dimethylamide group prevents the formation of an intramolecular hydrogen bond and allows the -CON(CH₃)₂ group to rotate significantly relative to the bicyclic core. researchgate.net This conformational flexibility, combined with the lack of a hydrogen bond-donating capacity, would influence its specific docking pose within the DNA groove compared to mitozolomide or temozolomide. Molecular dynamics simulations on temozolomide have been used to explore its permeation across a model of the blood-brain barrier, revealing the high energy barrier to passive diffusion and suggesting that such computational approaches can be used to design new analogs with improved pharmacokinetic properties. researchgate.netupc.edunih.gov

Rational Design and Synthesis of Novel Imidazotetrazine Analogs Based on SAR Insights

The collective knowledge gained from SAR and QSAR studies has directly fueled the rational design and synthesis of novel imidazotetrazine analogs with improved therapeutic profiles. researchgate.net The understanding that the electronic nature of the C-8 substituent, rather than its hydrogen-bonding capacity, governs the crucial property of hydrolytic stability was a paradigm shift. researchgate.netmdpi.com

This insight allowed medicinal chemists to move beyond traditional carboxamides and explore a diverse range of functional groups at the C-8 position, including ketones, halogens, esters, and various aryl groups, to fine-tune the drug's half-life. researchgate.netupc.edu The goal is to achieve a balance: the compound must be stable enough to be absorbed and distributed to the tumor site, but labile enough to decompose and exert its cytotoxic effect. acs.org

Furthermore, SAR insights have been applied to design molecules capable of overcoming clinical resistance. For instance, by modifying both the C-8 and N-3 positions, a novel dual-substituted imidazotetrazine known as CPZ was developed. nih.gov This compound was rationally designed to possess suitable hydrolytic stability while delivering a different type of DNA alkylating group, enabling it to evade resistance mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.gov The synthesis of C-8 imidazolyl and methylimidazole analogs has also been reported as a strategy to overcome resistance. sciforum.net These efforts exemplify how a deep understanding of the structure-activity relationships of compounds like this compound and its relatives paves the way for the creation of more effective and targeted anticancer agents. acs.org

Analytical Methodologies for Research on 8 N,n Dimethyl Mitozolomide in Biological Systems

Chromatographic and Spectrometric Techniques for Quantification in Preclinical Samples (e.g., LC-MS/MS, HPLC)

The quantitative analysis of 8-(N,N-Dimethyl)mitozolomide and its key metabolite, 8-(N-methyl)mitozolomide, in biological matrices like plasma and tumor tissue is fundamental to pharmacokinetic studies. nih.gov High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection, and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques employed for this purpose. nih.gov

Methodologies are adapted from those developed for the parent compound, mitozolomide (B1676608), and the structurally related, clinically approved drug, temozolomide (B1682018) (TMZ). scispace.comnih.gov A typical HPLC method involves protein precipitation and liquid-liquid extraction of the analyte from the biological sample. For instance, plasma samples can be acidified to improve stability, followed by extraction with a solvent like ethyl acetate (B1210297). scispace.comnih.gov The organic extract is then evaporated, and the residue is reconstituted in a suitable solvent for injection into the HPLC system. scispace.com

Separation is commonly achieved using a reversed-phase C18 column. nih.govturkjps.org Isocratic or gradient elution with a mobile phase consisting of an acidic aqueous buffer (e.g., acetic acid or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used to separate the compound from endogenous matrix components. turkjps.orgresearchgate.net Given the chemical instability of imidazotetrazines at physiological pH, maintaining an acidic pH (typically < 5) in the mobile phase is critical for preventing degradation during analysis. nih.govturkjps.org Quantification is performed by monitoring the UV absorbance at a specific wavelength, such as 325 nm. scispace.com

For higher sensitivity and specificity, LC-MS/MS is the method of choice. nih.gov This technique allows for the detection of low concentrations of the drug and its metabolites. nih.gov Samples are processed similarly to HPLC, but the detection is performed by a mass spectrometer. mdpi.com The instrument is typically operated in the positive ion electrospray ionization (ESI) mode, using selected reaction monitoring (SRM) to quantify the specific mass-to-charge (m/z) transitions for the parent drug and its metabolites, ensuring high selectivity. nih.govmdpi.com

| Parameter | HPLC-UV Method (Example for Analogue) scispace.comturkjps.org | LC-MS/MS Method (Example for Analogue) nih.govmdpi.com |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | UPLC BEH C18 (e.g., 1.7 µm) |

| Mobile Phase | Aqueous acetate buffer (pH 4.5) and acetonitrile (B52724) (e.g., 90:10 v/v) | Ammonium acetate (10 mM) with 0.1% formic acid and acetonitrile (e.g., 30:70 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min | 0.4 - 0.5 mL/min |

| Detection | UV at 316-325 nm | Positive Ion ESI, Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Acidification, followed by liquid-liquid extraction with ethyl acetate | Protein precipitation or liquid-liquid extraction |

| Lower Limit of Quantitation (LLOQ) | ~50 ng/mL | 5-10 ng/mL |

Pharmacokinetic studies in mice have successfully used such methods to determine the concentration-time profiles of this compound and its active metabolite, 8-(N-methyl)mitozolomide, in both plasma and tumor tissue. nih.gov Following intraperitoneal administration, both compounds were rapidly absorbed, reaching maximum concentrations within approximately 0.18 hours. nih.gov

Methodologies for Detection and Characterization of DNA Adducts

The cytotoxic mechanism of imidazotetrazines like this compound proceeds through the alkylation of DNA. researchgate.netaacrjournals.org The compound is a prodrug that, after metabolic activation, ultimately generates a methylating species. nih.gov This reactive intermediate forms covalent adducts with DNA bases, which, if not repaired, can trigger cell death. hhearprogram.org The primary DNA adducts formed are N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and the particularly cytotoxic O6-methylguanine (O6-MeG). frontiersin.org

Detecting and characterizing these DNA adducts at low physiological levels requires highly sensitive analytical techniques. nih.gov A common workflow involves:

Isolating DNA from cells or tissues exposed to the compound. hhearprogram.org

Enzymatic hydrolysis of the DNA to individual deoxynucleosides.

Analysis of the hydrolysate using advanced analytical methods.

Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a state-of-the-art technique for this purpose. frontiersin.org It allows for both the separation of the different methylated nucleosides and their unambiguous identification based on accurate mass and fragmentation patterns. frontiersin.org Chromatographic separation is achieved using reverse-phase chromatography with a gradient elution. frontiersin.org The mass spectrometer, operating in positive ion mode, can identify the specific protonated molecules of the adducts, such as N3-methyladenine, N7-methylguanine, and O6-methylguanine. frontiersin.org

Another sensitive method is ³²P-postlabelling. nih.gov In this technique, DNA is digested to deoxynucleoside 3'-monophosphates. The adducts are then enzymatically radiolabeled with ³²P from [γ-³²P]ATP. The resulting ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) and detected by autoradiography. For further characterization, the adduct spots can be eluted from the TLC plate and analyzed by HPLC. nih.gov

| DNA Adduct | Molecular Formula (Base) | Expected [M+H]⁺ Ion (Base) | Significance | Primary Detection Method |

|---|---|---|---|---|

| N7-methylguanine (N7-MeG) | C₆H₇N₅O | 166.0678 | Most abundant adduct, often repaired by base excision repair. researchgate.net | UPLC-Q-TOF/MS frontiersin.org |

| N3-methyladenine (N3-MeA) | C₆H₇N₅ | 150.0780 | Cytotoxic lesion. researchgate.net | UPLC-Q-TOF/MS frontiersin.org |

| O6-methylguanine (O6-MeG) | C₆H₇N₅O | 166.0678 | Highly mutagenic and cytotoxic; directly repaired by MGMT. aacrjournals.org | UPLC-Q-TOF/MS frontiersin.org |

In Vitro Assays for Assessing Metabolic Stability and Prodrug Activation

Assessing the metabolic stability and the pathway of prodrug activation is critical for understanding the pharmacological profile of this compound. These studies are typically conducted using in vitro systems that simulate hepatic metabolism. srce.hrresearchgate.net

The primary in vitro model for this purpose is liver microsomes, which are subcellular fractions containing the cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. evotec.com A typical microsomal stability assay involves incubating the test compound at a known concentration with liver microsomes (e.g., from mice or humans) at 37°C. srce.hr The reaction is initiated by adding a NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity. evotec.com Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes), and the reaction is quenched by adding a cold organic solvent like acetonitrile. srce.hr The samples are then analyzed by HPLC or LC-MS/MS to measure the disappearance of the parent compound over time. nuvisan.com From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. researchgate.net

For this compound, such assays have demonstrated that it is a prodrug that undergoes metabolic conversion. nih.gov It has a relatively short half-life in aqueous solution, determined to be 43.5 minutes in RPMI medium at 37°C. nih.gov Incubation with murine hepatic microsomes leads to the production of significant quantities of 8-(N-methyl)mitozolomide. nih.gov This demonstrates the prodrug activation pathway, where N-demethylation by hepatic enzymes converts the parent compound into its more active metabolite. By comparing the area under the curve (AUC) in pharmacokinetic studies, it was shown that approximately 89% of administered this compound is metabolized via this pathway in mice. nih.gov

| Parameter | Finding | Methodology |

|---|---|---|

| Chemical Stability (Half-life) | 43.5 minutes (in RPMI medium at 37°C) | Incubation in cell culture medium, followed by HPLC quantification. |

| Prodrug Activation | Metabolized to 8-(N-methyl)mitozolomide. | Incubation with murine hepatic microsomes and NADPH. |

| Metabolic Pathway | N-demethylation is the major metabolic route. | In vitro microsomal assays and in vivo pharmacokinetic analysis. |

| Extent of Conversion (in vivo) | ~89% of the administered dose is converted to 8-(N-methyl)mitozolomide. | Comparison of plasma and tumor AUC values in mice. |

Cell-Based Assays for Studying Cellular Uptake, Intracellular Fate, and Target Engagement

Cell-based assays are indispensable for evaluating the biological effects of this compound at a cellular level, including its ability to enter cells, exert a cytotoxic effect, and engage its molecular target, DNA.

Cytotoxicity Assays: The most fundamental cell-based assay measures the cytotoxicity of the compound against cancer cell lines. Assays like the MTS assay or trypan blue exclusion can be used to determine cell viability after a period of drug exposure. acs.org From the resulting dose-response curves, the ID₅₀ (the concentration required to inhibit cell growth by 50%) can be determined. For this compound, the ID₅₀ against the TLX5 lymphoma cell line was found to be 14.6 µM. nih.gov Crucially, when these assays are performed in the presence of murine hepatic microsomes, the cytotoxicity of the compound increases dramatically, confirming that its metabolite, 8-(N-methyl)mitozolomide, is a more potent cytotoxic agent. nih.gov

Cellular Uptake and Fate: To study how the compound enters and accumulates in cells, uptake assays are performed. This can involve incubating cells with the drug for various time points, followed by washing the cells to remove any unbound drug. The cells are then lysed, and the intracellular concentration of the parent compound and its metabolites is quantified by LC-MS/MS. nih.gov While specific uptake studies for this compound are not detailed in the available literature, methodologies developed for similar compounds would be applicable.

Target Engagement: Since the target of this compound is DNA, target engagement assays aim to measure the extent of DNA damage induced by the compound. A key method is immunofluorescence staining for phosphorylated H2AX (γH2AX). frontiersin.org H2AX is a histone variant that becomes rapidly phosphorylated at sites of DNA double-strand breaks, forming distinct nuclear foci. frontiersin.org By treating cells with the compound and then staining for γH2AX, the formation of these foci can be visualized and quantified using fluorescence microscopy, providing a direct measure of DNA damage and thus, target engagement. frontiersin.org

| Assay Type | Purpose | Endpoint Measured | Key Finding for this compound |

|---|---|---|---|

| Cytotoxicity Assay (e.g., MTS) | Assess anti-proliferative activity. | Cell viability (ID₅₀). | ID₅₀ of 14.6 µM against TLX5 lymphoma; cytotoxicity enhanced by microsomes. nih.gov |

| Cellular Uptake Assay | Quantify drug entry into cells. | Intracellular drug/metabolite concentration via LC-MS/MS. | (Methodology applicable, specific data not available). |

| γH2AX Immunofluorescence | Measure DNA damage as evidence of target engagement. | Quantification of nuclear γH2AX foci. | (Methodology applicable for confirming DNA-damaging mechanism). frontiersin.org |

Future Directions and Unexplored Avenues in 8 N,n Dimethyl Mitozolomide Research

Identification of Novel Molecular Targets and Off-Targets in Preclinical Models

The foundational research on 8-(N,N-Dimethyl)mitozolomide established its in vitro cytotoxicity against the TLX5 lymphoma cell line, with a noted increase in potency when incubated with murine hepatic microsomes, pointing to metabolic activation. nih.gov The cytotoxic mechanism of its parent family, the imidazotetrazines like temozolomide (B1682018) (TMZ), is primarily through DNA alkylation, leading to the formation of adducts such as O⁶-methylguanine, which trigger cell cycle arrest and apoptosis. acs.orgnih.gov Future research must move beyond this assumed mechanism to definitively identify the full spectrum of molecular interactions for this compound and its primary metabolite, methylmitozolomide.

Investigating mechanisms of resistance is another vital area. For the related drug temozolomide, resistance is often mediated by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (MGMT) and deficiencies in the mismatch repair (MMR) pathway. aacrjournals.orgresearchgate.net Preclinical studies should assess whether tumor cells develop resistance to this compound through similar pathways. This could involve using isogenic cell lines with varying MGMT expression or MMR status to probe for differential sensitivity. Such studies would be foundational for exploring potential combination strategies aimed at overcoming resistance in a research setting.

Table 1: Comparative In Vitro Cytotoxicity of Mitozolomide (B1676608) Analogues against TLX5 Lymphoma

| Compound | ID₅₀ (µM) | Comment |

|---|---|---|

| This compound | 14.6 | Lower intrinsic cytotoxicity. nih.gov |

| 8-(N-Methyl)mitozolomide | 3.0 | Active metabolite of this compound. nih.gov |

| Mitozolomide | 2.3 | Parent compound, highest cytotoxicity in this set. nih.gov |

This table presents the concentration of each drug required to inhibit the growth of TLX5 lymphoma cells by 50% in vitro, based on data from a 1989 study. nih.gov

Exploration of this compound in Non-Oncological Preclinical Disease Models

To date, research on this compound has been exclusively confined to its potential as an antitumor agent. nih.gov A significant unexplored direction is the investigation of its activity in non-oncological disease models where cellular ablation or modulation of cellular proliferation could be of scientific interest.

Given the DNA-alkylating nature of the imidazotetrazine class, one potential area of exploration is in models of autoimmune diseases. The immunosuppressive effects of other alkylating agents are well-documented; therefore, assessing the impact of this compound on lymphocyte proliferation and function in preclinical models of arthritis or lupus could yield novel insights. Its metabolic activation profile could offer a different kinetic of action compared to existing immunosuppressants. nih.gov

Another avenue could be in the context of cellular senescence. Investigating whether this compound can act as a senolytic agent, selectively clearing senescent cells, could be a novel research path. This would involve testing the compound in preclinical models of age-related diseases or fibrosis where senescent cells are known to play a pathogenic role. These explorations would require a significant shift from the current research paradigm but could uncover entirely new areas of biological application for this molecule.

Development of Advanced Delivery Systems and Formulations for Research Applications

The original preclinical work utilized a direct intraperitoneal administration of this compound. nih.gov Modern pharmaceutical science offers a plethora of advanced drug delivery systems (DDS) that could be harnessed to refine its use in research settings. Developing novel formulations could help overcome potential limitations such as poor solubility or non-specific biodistribution, allowing for more precise preclinical studies.

For instance, encapsulation within nanoparticles or liposomes could alter the compound's pharmacokinetic profile, potentially enabling more targeted delivery to specific tissues or cell types in animal models. Research on temozolomide has shown that loading the drug into carriers like zeolites can enhance its effect in vitro and in vivo. researchgate.net Similar strategies could be applied to this compound to create research tools with controlled release properties.

Furthermore, the development of prodrugs or chemical modifications could be explored. While this compound is itself a prodrug for methylmitozolomide, further modifications to the parent structure could be designed to achieve activation by specific enzymes or stimuli present in a particular research model, offering a higher degree of experimental control. nih.gov

Table 2: Comparative Murine Pharmacokinetics of Dimethylmitozolomide and Methylmitozolomide

| Parameter | This compound | 8-(N-Methyl)mitozolomide |

|---|---|---|

| Maximum Plasma Concentration (mg/L) | 9.34 | 10.66 |

| Maximum Tumor Concentration (mg/kg) | 5.00 | 8.01 |

| Time to Maximum Concentration (h) | 0.18 | 0.17 |

This table summarizes key pharmacokinetic parameters in CBA/Ca mice bearing TLX5 lymphoma following a 10 mg/kg i.p. dose, based on data from a 1989 study. nih.gov

Integration with Omics Technologies for Comprehensive Biological Profiling

The initial characterization of this compound predated the genomics and proteomics era. nih.gov A crucial future direction is to apply a suite of modern "omics" technologies to create a comprehensive biological profile of the compound's effects. This approach would provide an unbiased, system-wide view of its mechanism of action.

Genomics/Transcriptomics: Using techniques like RNA-sequencing (RNA-seq) on cells treated with this compound would reveal the full landscape of gene expression changes it induces. This could identify entire pathways that are perturbed, pointing towards its mode of action and potential resistance mechanisms.

Proteomics: Quantitative proteomic analysis could identify changes in protein expression and post-translational modifications following treatment. This would provide insight into the downstream consequences of the drug's interaction with its primary targets and could uncover novel protein targets or biomarkers of response.

Metabolomics: A detailed metabolomic analysis would map the metabolic fate of this compound and its impact on cellular metabolism. This could confirm the metabolic conversion to methylmitozolomide and identify other potential metabolites, while also revealing how the compound alters the metabolic state of target cells. nih.gov

Integrating data from these different omics layers would provide a powerful, multi-dimensional understanding of the compound's biology, far exceeding what was possible with the technologies available during its initial discovery. nih.govmdpi.com

Table 3: Proposed "Omics" Approaches for Biological Profiling of this compound

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Transcriptomics (RNA-seq) | Which gene expression pathways are altered by the compound? | Identification of signaling pathways (e.g., DNA damage response, apoptosis) and potential biomarkers. |

| Proteomics (Mass Spec) | How does the compound affect the cellular proteome? | Discovery of protein expression changes, off-target interactions, and post-translational modifications. |

| Metabolomics (LC-MS/GC-MS) | What is the metabolic fate and impact of the compound? | Confirmation of metabolic pathways, identification of all metabolites, and understanding of impact on cellular energy and biosynthesis. |

| Genomics (DNA sequencing) | Does the compound induce a specific mutational signature? | Characterization of the DNA-damaging properties and comparison to other alkylating agents. |

This table outlines a speculative but powerful framework for future research using modern systems biology approaches.

Methodological Innovations in Preclinical Assessment of this compound

The original in vivo assessment of this compound was conducted in a subcutaneous murine lymphoma model. nih.gov While informative, cancer research now employs a range of more sophisticated preclinical models that better recapitulate human disease.

Future studies should leverage these advanced models:

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted directly into immunodeficient mice, maintain the heterogeneity and architecture of the original human tumor. Testing this compound in a panel of PDX models from various cancer types would provide more clinically relevant data on its spectrum of activity.

Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors in a native, immunocompetent environment, which is crucial for studying the interplay between a therapeutic agent and the immune system. mdpi.com Assessing the compound in relevant GEMMs would provide insights into its immunomodulatory effects.

3D Organoid/Spheroid Cultures: These in vitro systems better mimic the three-dimensional structure and cell-cell interactions of a tumor compared to traditional 2D cell culture. They provide a high-throughput platform for evaluating the compound's efficacy and for mechanistic studies that are more predictive of in vivo responses.

The integration of advanced imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), could also allow for non-invasive, real-time monitoring of drug distribution and tumor response in these preclinical models, providing a dynamic understanding of the compound's in vivo behavior.

Table 4: Advanced Preclinical Models for Future Assessment of this compound

| Model Type | Key Advantage | Research Application |

|---|---|---|

| Patient-Derived Xenografts (PDX) | Preserves human tumor heterogeneity and microenvironment. | Efficacy testing across a diverse range of human tumor types. |

| Genetically Engineered Mouse Models (GEMM) | Tumors arise in an immunocompetent host. mdpi.com | Studying interactions with the immune system and tumor microenvironment. |

| Tumor Organoids/Spheroids | High-throughput, 3D structure mimics in vivo architecture. | Mechanistic studies, screening, and predicting in vivo response. |

| Syngeneic Mouse Models | Intact immune system allows for immunotherapy combination studies. | Evaluation of immunomodulatory properties and combination with immune checkpoint inhibitors. |

This table outlines modern preclinical models that could be used to generate more robust and clinically relevant data on this compound.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 8-(N,N-Dimethyl)mitozolomide in inducing cytotoxicity in tumor cells?

- Answer : this compound generates DNA interstrand crosslinks (ICLs) via its decomposition product MCTIC, which alkylates guanine at the 6-position, followed by delayed crosslinking with the opposite DNA strand. This mechanism is potentiated in cells deficient in 6-methylguanine repair (Mer- phenotype). To validate this, researchers should design experiments using in vitro DNA crosslinking assays (e.g., alkaline comet assays) and compare cytotoxicity in Mer- (e.g., BE colon carcinoma) vs. Mer+ (e.g., HT-29) cell lines .

Q. How should researchers select appropriate in vitro models to study this compound’s efficacy?

- Answer : Prioritize cell lines with defined DNA repair proficiencies. For example:

- Mer- cells : Use BE colon carcinoma or L1210 leukemia cells to study crosslinking-dependent cytotoxicity.

- Mer+ cells : HT-29 colon carcinoma or ROS osteosarcoma models are suitable for investigating metabolic resistance pathways.

Pretreatment with MNNG (a methylating agent) can sensitize Mer+ cells to crosslinking, enabling mechanistic studies .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Answer : Reverse-phase HPLC with UV detection is standardized for plasma/tissue analysis. Key parameters:

- Linear range : 0.1–20 µg mL⁻¹ (r > 0.998).

- Detection limit : 20 ng mL⁻¹.

- Extraction efficiency : 84–98% across tissues (e.g., liver, tumor). Include an internal standard (e.g., deuterated analog) to control for matrix effects .

Advanced Research Questions

Q. How do pharmacokinetic differences between tumor-bearing and non-tumor models influence this compound dosing strategies?

- Answer : In mice bearing ROS osteosarcoma, mitozolomide’s elimination half-life in plasma and tissues (liver, kidney) is significantly shorter (e.g., <1 hour) compared to non-tumor models. Use compartmental pharmacokinetic modeling (e.g., one-compartment with first-order elimination) to adjust dosing intervals. Monitor AUC reductions (~27–29%) in phenobarbitone-pretreated mice to account for hepatic enzyme induction .

Q. What experimental designs resolve contradictions in crosslinking efficacy across cell lines?

- Answer : Contradictions often arise from variability in DNA repair pathways. To address this:

- Step 1 : Quantify O⁶-methylguanine-DNA methyltransferase (MGMT) activity via Western blot or enzymatic assays.

- Step 2 : Use inhibitors (e.g., MNNG) to deplete MGMT in Mer+ cells, then reassess crosslinking via γ-H2AX foci quantification.

- Step 3 : Apply factorial design (e.g., 2x2 matrix: ±MNNG pretreatment × ±mitozolomide exposure) to isolate repair-dependent effects .

Q. How can researchers optimize the timing of this compound administration in combination therapies?

- Answer : Leverage its rapid tissue distribution (<4 hours to clearance) and MCTIC’s delayed crosslinking. For synergy studies:

- Sequential dosing : Administer mitozolomide first to induce crosslinks, followed by radiation or topoisomerase inhibitors to exploit S-phase arrest.

- Pharmacodynamic markers : Monitor γ-H2AX (DNA damage) and cleaved caspase-3 (apoptosis) at 6–24-hour intervals .

Q. What statistical approaches are robust for analyzing dose-response heterogeneity in preclinical studies?

- Answer :

- Non-linear regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) to estimate IC₅₀ and maximal efficacy.

- ANOVA with post hoc tests : Compare tumor growth inhibition across cohorts (e.g., control vs. mitozolomide ± MNNG).

- Survival analysis : Kaplan-Meier plots with log-rank tests for in vivo efficacy studies. Validate assumptions via residual diagnostics .

Methodological Guidelines

- Theoretical Frameworks : Anchor studies to DNA damage-response (DDR) pathways or alkylating agent metabolism theories. For example, link mitozolomide’s cytotoxicity to the "futile repair cycle" hypothesis, where repeated repair attempts trigger apoptosis .

- Data Contradiction Protocol : Replicate findings in ≥3 cell lines with orthogonal assays (e.g., clonogenic survival + Comet assay). Use phenobarbitone-induced enzyme modulation to isolate metabolic vs. direct DNA effects .

- Ethical Compliance : Adhere to institutional guidelines for in vivo tumor models, including humane endpoints (e.g., tumor volume ≤1.5 cm³) and randomization to control cohorts .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.